molecular formula C20H18FN5 B2760429 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline CAS No. 2097862-30-9

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline

Cat. No.: B2760429
CAS No.: 2097862-30-9
M. Wt: 347.397
InChI Key: HCJPKBDYMZETQK-UHFFFAOYSA-N
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Description

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a pyrrolidinyl group substituted with a 2-methyl-1H-1,3-benzodiazol-1-yl moiety at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and appropriate fluorinated reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives. Substitution reactions can result in various substituted quinazoline compounds.

Scientific Research Applications

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline is unique due to its specific substitution pattern and the presence of both quinazoline and benzodiazole moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-13-24-18-4-2-3-5-19(18)26(13)15-8-9-25(11-15)20-16-10-14(21)6-7-17(16)22-12-23-20/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPKBDYMZETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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